N-(2-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-(2-Chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a xanthine-derived acetamide compound featuring a chlorophenyl group at the N-terminus and a sulfanyl-linked methylxanthine moiety. This compound is hypothesized to exhibit neuroprotective or enzyme-inhibitory activity, as seen in structurally analogous molecules .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKOJLGCMYWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H16ClN5O3S
- Molecular Weight : 393.8479 g/mol
- CAS Number : 897454-37-4
- Structure : The compound features a chlorophenyl group and a purine derivative with a sulfanyl linkage.
The biological activity of this compound is primarily attributed to its interaction with purinergic signaling pathways. Purinergic receptors play crucial roles in various physiological processes, including inflammation and immune response regulation. The compound's structure suggests that it may act as an antagonist or modulator of specific purinergic receptors.
Purinergic Signaling Overview
Purinergic signaling involves the action of nucleotides like ATP and adenosine on their respective receptors (P1 and P2). These receptors are involved in numerous cellular functions:
- P1 Receptors : Primarily respond to adenosine and are implicated in anti-inflammatory responses.
- P2 Receptors : Respond to ATP and are involved in pro-inflammatory signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antiproliferative Effects
Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G1 phase |
| MCF7 | 18 | Modulation of p53 pathway |
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This activity may be linked to its ability to modulate purinergic receptor signaling.
Case Studies
- Study on Cancer Cell Lines : In a study published in ACS Omega, this compound was tested against various cancer cell lines. Results indicated significant antiproliferative effects with IC50 values ranging from 15 to 20 µM across different lines .
- Inflammation Model : Another study investigated the compound's effects in an animal model of inflammation. It was found to significantly reduce levels of TNF-alpha and IL-6 in serum samples compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core features with several classes of xanthine derivatives and sulfanyl acetamides. Below is a comparative analysis of its structural and functional attributes relative to analogues:
Key Observations:
Substitution Patterns: The 1,3,9-trimethylpurine core in the target compound contrasts with 1,3,7-trimethyl (5a) and 1,3-dimethyl (5) derivatives. Methylation at position 9 may enhance lipophilicity, affecting blood-brain barrier penetration . The 2-chlorophenyl group differentiates it from 4-chlorophenyl () and 4-cyanophenyl (MRS 1754) acetamides, which influence receptor selectivity .
Chlorophenyl-containing analogues (e.g., 8t, ) show varied enzyme inhibition, implying that substituent position (2- vs. 4-chloro) modulates activity .
Synthesis and Physicochemical Properties :
- Microwave-assisted synthesis (e.g., ) is efficient for acetamide derivatives, suggesting a viable route for the target compound .
- DFT calculations () highlight charge density on carbonyl oxygen (O14: −0.488), critical for hydrogen bonding in enzyme interactions .
Crystallographic Insights: Intramolecular hydrogen bonding in ’s diaminopyrimidine analogues stabilizes planar conformations, a feature likely shared by the target compound’s purine-acetamide scaffold .
Preparation Methods
Core Purine Scaffold Functionalization
The purine core (1,3,9-trimethyl-8-mercaptopurine-2,6-dione ) serves as the foundational building block. Its synthesis typically begins with theophylline (1,3-dimethylxanthine) , which undergoes alkylation at the N-9 position using methyl iodide or dimethyl sulfate in alkaline conditions. Subsequent introduction of the thiol group at C-8 is achieved via nitrosation-reduction-cyclization sequences:
Acetamide Moiety Preparation
The N-(2-chlorophenyl)acetamide segment is synthesized by acylating 2-chloroaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This yields 2-chloro-N-(2-chlorophenyl)acetamide , which is purified via recrystallization from ethanol/water.
Coupling Reactions and Final Assembly
Thiol-Alkylation Methodology
The pivotal step involves coupling the purine thiol with the chloroacetamide via nucleophilic substitution . Key conditions include:
- Solvent : Refluxing ethanol or acetone.
- Base : Triethylamine or potassium carbonate to deprotonate the thiol.
- Molar Ratio : 1:1 stoichiometry of purine thiol to chloroacetamide.
Reaction Scheme :
$$
\text{Purine-SH} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{Cl-2} \xrightarrow{\text{EtOH, TEA}} \text{Purine-S-CH}2\text{C(O)NHC}6\text{H}4\text{Cl-2} + \text{HCl}
$$
Alternative Pathways
- Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple thiols with alcohols, though less common for acetamides.
- Solid-Phase Synthesis : Patented methods for analogous compounds employ resin-bound intermediates to enhance purity.
Optimization and Yield Data
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Ethanol, reflux | 78 | 95 | |
| Acetone, 50°C | 82 | 97 | |
| DMF, room temperature | 65 | 90 |
Elevated temperatures in acetone marginally improve yields due to enhanced solubility of intermediates.
Base Selection
- Triethylamine : Yields 78–82% but requires rigorous drying.
- Potassium carbonate : Reduces side reactions (e.g., hydrolysis) but prolongs reaction time.
Characterization and Analytical Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction (as in) confirms the dihedral angle between purine and chlorophenyl rings (80.0°), with shortened C$${sp^2}$$-S bonds (1.74 Å vs. C$${sp^3}$$-S: 1.82 Å).
Industrial and Pharmacological Applications
Scale-Up Challenges
Biological Relevance
While direct studies on this compound are limited, structural analogs demonstrate antihypoxic and anticancer activities. The sulfanyl-acetamide group enhances membrane permeability, making it a candidate for CNS-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
